
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a synthetic derivative of benzamide, which has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets, such as enzymes and receptors. The compound may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are dependent on the specific application. In antibacterial and antifungal studies, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In antitumor studies, the compound has been shown to induce cell death in cancer cells. In fluorescent probe studies, the compound has been shown to selectively detect metal ions in biological systems. The compound has also been shown to induce phototoxicity in cancer cells in photodynamic therapy studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide for lab experiments include its synthetic accessibility, its potential for multiple applications, and its ability to selectively target cellular components. However, the limitations of the compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. These include:
1. Further investigation of the compound's mechanism of action and cellular targets.
2. Development of more efficient and scalable synthesis methods.
3. Investigation of the compound's potential use in other applications, such as imaging and sensing.
4. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the compound's potential use in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic derivative of benzamide that has gained significant attention in the field of scientific research. The compound has potential applications in various fields, including antibacterial, antifungal, and antitumor activities, as well as fluorescent probe and photodynamic therapy studies. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzamide to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Produktname |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
|---|---|
Molekularformel |
C15H10N4O4 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
3-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10N4O4/c20-15(11-7-4-8-12(9-11)19(21)22)16-14-13(17-23-18-14)10-5-2-1-3-6-10/h1-9H,(H,16,18,20) |
InChI-Schlüssel |
QRDXACKSZMYOAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
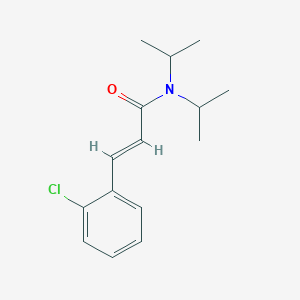
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
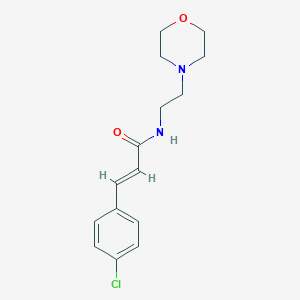
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
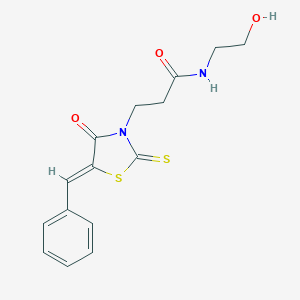
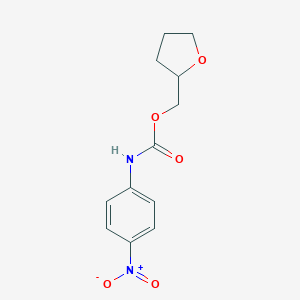
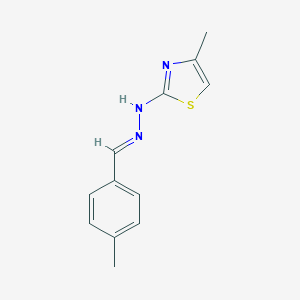

![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
